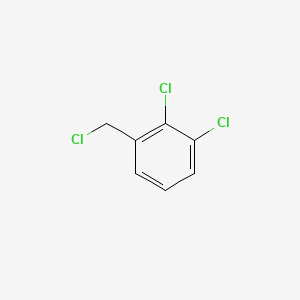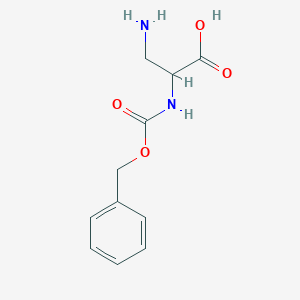
6-Bromohexylazanium;bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromohexylazanium;bromide: is an organic compound with the molecular formula C6H15Br2N It is a quaternary ammonium salt, where the nitrogen atom is bonded to a hexyl chain and a bromine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromohexylazanium;bromide typically involves the reaction of hexylamine with bromine. The process can be summarized as follows:
- The hexylammonium bromide is then treated with bromine to introduce the bromine atom at the desired position, resulting in the formation of this compound.
Hexylamine: is reacted with to form hexylammonium bromide.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using large reactors and continuous flow systems. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: 6-Bromohexylazanium;bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or thiolate ions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction can lead to the formation of hexylamine or other reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like water or alcohols, using reagents such as sodium hydroxide or potassium cyanide.
Oxidation Reactions: Performed using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Conducted using reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Products include hexyl alcohol, hexyl cyanide, or hexyl thiol.
Oxidation Reactions: Products include hexylamine oxides or other oxidized derivatives.
Reduction Reactions: Products include hexylamine or other reduced forms.
Aplicaciones Científicas De Investigación
Chemistry: 6-Bromohexylazanium;bromide is used as a reagent in organic synthesis, particularly in the preparation of other quaternary ammonium compounds. It serves as an intermediate in the synthesis of various organic molecules.
Biology: In biological research, this compound is used to study the effects of quaternary ammonium salts on cellular processes. It can be employed in experiments involving cell membrane permeability and ion transport.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of antimicrobial agents. Quaternary ammonium salts are known for their antimicrobial properties, and this compound could be explored for similar uses.
Industry: In industrial applications, this compound can be used as a surfactant or as an additive in various formulations. Its ability to interact with different surfaces makes it useful in coatings, adhesives, and other materials.
Mecanismo De Acción
The mechanism of action of 6-Bromohexylazanium;bromide involves its interaction with cellular membranes. As a quaternary ammonium compound, it can disrupt the lipid bilayer of cell membranes, leading to increased permeability and potential cell lysis. This property is particularly useful in its antimicrobial applications, where it can target and kill bacterial cells by compromising their membrane integrity.
Comparación Con Compuestos Similares
Hexyltrimethylammonium bromide: Similar structure but with a trimethylammonium group instead of a bromohexyl group.
Dodecyltrimethylammonium bromide: Longer alkyl chain compared to 6-Bromohexylazanium;bromide.
Benzyltrimethylammonium bromide: Contains a benzyl group instead of a hexyl group.
Uniqueness: this compound is unique due to the presence of the bromine atom on the hexyl chain, which imparts distinct chemical reactivity and properties. This makes it a valuable compound for specific applications where the bromine functionality is required.
Propiedades
IUPAC Name |
6-bromohexylazanium;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14BrN.BrH/c7-5-3-1-2-4-6-8;/h1-6,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSSXFHBAIZVEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCBr)CC[NH3+].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Br2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![sodium;(4R,5S,6S)-3-[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B7796751.png)



![disodium;(2S)-2-[[4-[2-(2-amino-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate](/img/structure/B7796773.png)




![2-{[(Tert-butoxy)carbonyl]amino}-3-ethylpentanoic acid](/img/structure/B7796809.png)


![N-[2-(4-chlorophenyl)ethyl]-7,8-dihydroxy-1,3,4,5-tetrahydro-2-benzazepine-2-carboximidothioic acid](/img/structure/B7796844.png)

